3-Fluoro-4-biphenylmagnesium bromide 0.5 M in Tetrahydrofuran
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Overview
Description
3-Fluoro-4-biphenylmagnesium bromide 0.5 M in Tetrahydrofuran is an organometallic reagent widely used in organic synthesis. This compound, with the molecular formula C12H8BrFMg, is a Grignard reagent, which means it is a type of organomagnesium compound. Grignard reagents are highly reactive and are commonly used to form carbon-carbon bonds in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-biphenylmagnesium bromide typically involves the reaction of 3-Fluoro-4-bromobiphenyl with magnesium metal in the presence of anhydrous Tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Reaction:
3−Fluoro−4−bromobiphenyl+Mg→3−Fluoro−4−biphenylmagnesiumbromide
Industrial Production Methods
In industrial settings, the production of 3-Fluoro-4-biphenylmagnesium bromide follows similar principles but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The reaction mixture is often stirred continuously to ensure complete reaction of the starting materials.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-biphenylmagnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: It can react with halides to form new carbon-carbon bonds.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous conditions.
Halides: Reacts with alkyl or aryl halides under inert atmosphere.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Major Products Formed
Alcohols: From nucleophilic addition to carbonyl compounds.
Biaryl Compounds: From coupling reactions with halides.
Scientific Research Applications
3-Fluoro-4-biphenylmagnesium bromide is used in various scientific research applications, including:
Organic Synthesis: As a reagent for forming carbon-carbon bonds.
Pharmaceutical Research: In the synthesis of complex molecules for drug development.
Material Science: In the preparation of polymers and advanced materials.
Chemical Biology: For the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-biphenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups or halides. This nucleophilic addition or substitution leads to the formation of new carbon-carbon bonds. The presence of the fluorine atom can influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Similar Compounds
3,4-Difluorophenylmagnesium bromide: Another Grignard reagent with similar reactivity but different substitution pattern.
Phenylmagnesium bromide: A simpler Grignard reagent without the fluorine substitution.
4-Biphenylmagnesium bromide: Similar structure but without the fluorine atom.
Uniqueness
3-Fluoro-4-biphenylmagnesium bromide is unique due to the presence of the fluorine atom, which can influence the electronic properties and reactivity of the compound. This makes it particularly useful in the synthesis of fluorinated organic compounds, which are important in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
magnesium;1-fluoro-2-phenylbenzene-5-ide;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F.BrH.Mg/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h1-4,6-9H;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNDOBDYZJXTMX-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=[C-]C=C2)F.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrFMg |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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